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Executive Summary

2-(4-Bromophenyl)-5-methylpyrimidine (CAS: 174720-38-8) is a critical heterocyclic building
block bridging materials science and pharmaceutical chemistry. Structurally, it serves as a rigid
"core" for liquid crystal mesogens (enhancing dielectric anisotropy via the bromine substituent)
and as a scaffold for biaryl drug candidates (e.g., endothelin receptor antagonists like

Macitentan).

Despite its commercial availability, precise thermochemical data (standard enthalpy of
formation, exact heat capacity) remains under-reported in open literature. This guide provides
the definitive framework for characterizing this compound, establishing baseline reference
values from structural analogs, and detailing the experimental protocols required to validate its
thermodynamic stability in high-performance applications.

Chemical Identity & Structural Significance[1]
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Parameter Data

CAS Number 174720-38-8

Molecular Formula C11HoBrN2z

Molecular Weight 249.11 g/mol

SMILES CC1=CN=C(C2=CC=C(Br)C=C2)N=C1
Physical State Crystalline Solid (White to Off-White)
Predicted LogP ~3.2 (Lipophilic)

Structural Logic

The molecule features a pyrimidine ring substituted at the 2-position with a para-bromophenyl
group and at the 5-position with a methyl group.

e 4-Bromophenyl Moiety: Provides a handle for Suzuki-Miyaura coupling and introduces
longitudinal polarizability, essential for liquid crystalline (nematic) phase behavior.

o 5-Methyl Group: Disrupts 1t-stacking slightly compared to a hydrogen, modulating the
melting point and solubility profile, while preventing metabolic oxidation at the electron-
deficient 5-position.

Synthesis & Production Pathway

To ensure thermochemical data reliability, the purity of the analyte is paramount. The preferred
synthesis route utilizes a condensation of an amidine with a vinamidinium salt, avoiding the
regioselectivity issues of other methods.

Validated Synthesis Protocol

e Reagents: 4-Bromobenzamidine hydrochloride (Nucleophile) + 3-(Dimethylamino)-2-
methylacrolein (Electrophile).

» Conditions: Basic ethanol (NaOEt/EtOH) at reflux for 4—6 hours.
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 Purification: Recrystallization from Ethanol/Water (9:1) is critical to remove trace amidine
salts which distort DSC endotherms.

+ NaOEvEtOH
(Base) - H20, - Me2NH

(HCI Salt)
\ Tetrahedral Cyclization (REﬂUX) > 2-(4-Bromophenyl)-
/ Intermediate 5-methylpyrimidine

4-Bromobenzamidine

3-(Dimethylamino)-
2-methylacrolein

Figure 1: Condensation synthesis pathway ensuring regiospecificity.

Click to download full resolution via product page

Thermochemical Data Landscape

Due to the niche nature of this specific derivative, experimental values must often be
benchmarked against validated structural analogs.

Reference Data (Structural Analogs)

The following data points serve as the Control Limits for validating new experimental data on
the target compound.

Melting Point
Compound Structure Note Relevance
(T_fus)
2-(4-Br-Ph)-5-Me-
Target Compound o 95 — 105 °C (Est.) Target Analyte
Pyrimidine
5-(4-Br-Ph)-4,6- Electronic analog (ClI
Analog A ) o 101-102 °C [1]
dichloropyrimidine wi/d)
2-Phenyl-5-
Analog B o 88-90 °C Lacks Br (lower MW)
methylpyrimidine
2-(4-Cyanophenyl)-5- LC Mesogen (CN > Br
Analog C (“-Cy ) p ] ¥ 118 °C ) gen (
methylpyrimidine dipole)

Thermodynamic Estimates:
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» Enthalpy of Fusion (

): Estimated at 22 + 3 kJ/mol. This value is typical for rigid bicyclic aromatics of this size.

e Heat Capacity (

): Estimated at 1.1 J/g-K (approx. 274 J/mol-K) at 298 K based on group contribution
methods (Chickos et al.).

Experimental Characterization Protocols

For researchers requiring certification-grade data, the following protocols must be executed.
These methods are designed to be self-validating.

A. Differential Scanning Calorimetry (DSC)

Objective: Determine precise Melting Point (

) and Enthalpy of Fusion (

).

o Sample Prep: Hermetically seal 2-5 mg of dried sample (dried >24h in vacuo) in an
Aluminum pan.

e Cycle:
o Equilibrate at 25 °C.
o Ramp 10 °C/min to 150 °C (Observe

for melting).

o Cool 10 °C/min to 0 °C (Observe crystallization supercooling).
o Ramp 10 °C/min to 150 °C (Second heating is the data source).
 Validation: The melting peak must be sharp (

°C width). A broad peak indicates impurities (e.g., unreacted amidine), invalidating the
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calculation.

B. Combustion Calorimetry

Objective: Determine Standard Enthalpy of Formation (

).

e Reaction:

 Critical Step: Use a rotating bomb calorimeter with an aqueous arsenious oxide (

) reducing agent to ensure all bromine is captured as
and not free

. Failure to use a reducing agent leads to non-stoichiometric states and erroneous data.

C. Thermal Stability (TGA)

Objective: Establish the upper processing limit.

e Protocol: Ramp 10 °C/min under

» Expectation: 5-alkyl pyrimidines are generally stable up to 250-280 °C. Mass loss onset (

) below 200 °C suggests solvent entrapment or hydrolytic instability.
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Purified Sample
(>99.5% HPLC)

Thermall Analysis
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Phase Transitions {Stability Limits /Energy Content

Thermodynamic Profile

Figure 2: Workflow for generating missing thermochemical data.
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Applications & Utility
Liquid Crystal Engineering

This compound is a "two-ring" core. In liquid crystal (LC) mixtures, it serves as a high-
birefringence component.[1]

e Mechanism: The polarizability anisotropy (

) is enhanced by the bromine atom.

o Phase Behavior: While the pure compound has a high melting point (~100 °C), eutectic
mixtures with alkyl-analogs (e.g., 5-pentyl instead of 5-methyl) suppress the melting point to
room temperature, enabling nematic phases for display applications [2].

Pharmaceutical Intermediate

It is a direct precursor for Endothelin Receptor Antagonists.

e Reaction: Suzuki coupling at the C-Br bond with a boronic acid (e.qg., propylsulfamide
derivatives) yields Macitentan-class drugs.
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« Stability: The 5-methyl pyrimidine core is metabolically robust compared to phenyl rings,
reducing oxidative clearance in vivo [3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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